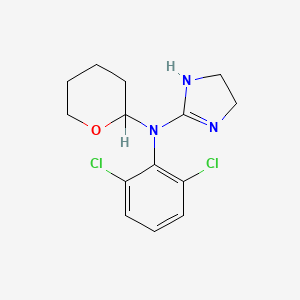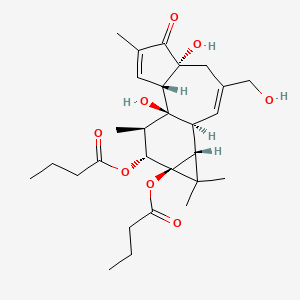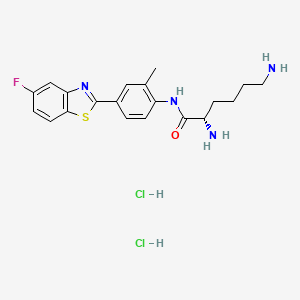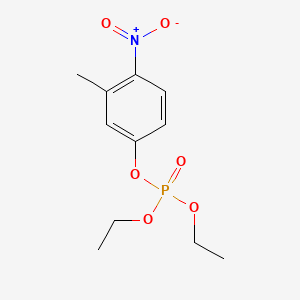
Piclonidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piclonidine is a bioactive chemical compound with the molecular formula C14H17Cl2N3O and a molecular weight of 314.21 g/mol . It is known for its various applications in scientific research and industry. This compound is structurally related to clonidine, an alpha-2 adrenergic agonist, and shares some pharmacological properties with it.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Piclonidine involves several steps, starting from the appropriate aromatic precursors. The general synthetic route includes:
Nitration: of the aromatic ring to introduce nitro groups.
Reduction: of the nitro groups to amines.
Chlorination: to introduce chlorine atoms at specific positions on the aromatic ring.
Cyclization: to form the imidazoline ring structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The reaction conditions include:
Temperature: Typically maintained between 50-100°C.
Pressure: Atmospheric or slightly elevated pressures.
Catalysts: Metal catalysts such as palladium or platinum may be used in the reduction steps.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
化学反应分析
Types of Reactions: Piclonidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Halogen atoms in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted imidazolines.
科学研究应用
Piclonidine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other bioactive compounds.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypertension and pain management.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
作用机制
Piclonidine exerts its effects primarily through agonism of alpha-2 adrenergic receptors. This interaction leads to:
Inhibition of Adenylyl Cyclase: Reduces the production of cyclic adenosine monophosphate (cAMP).
Activation of Potassium Channels: Causes hyperpolarization of neurons, leading to reduced neuronal excitability.
Reduction of Norepinephrine Release: Lowers sympathetic nervous system activity, resulting in decreased blood pressure and analgesic effects.
相似化合物的比较
Piclonidine is similar to other alpha-2 adrenergic agonists such as:
Clonidine: Shares a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.
Dexmedetomidine: Another alpha-2 adrenergic agonist with more selective receptor binding and different clinical applications.
Guanfacine: Used primarily for the treatment of attention deficit hyperactivity disorder (ADHD) and has a different side effect profile.
Uniqueness: this compound’s unique combination of chemical structure and pharmacological properties makes it a valuable compound for research and therapeutic applications. Its ability to modulate alpha-2 adrenergic receptors with specific effects on blood pressure and pain management distinguishes it from other similar compounds.
属性
CAS 编号 |
72467-44-8 |
|---|---|
分子式 |
C14H17Cl2N3O |
分子量 |
314.2 g/mol |
IUPAC 名称 |
N-(2,6-dichlorophenyl)-N-(oxan-2-yl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C14H17Cl2N3O/c15-10-4-3-5-11(16)13(10)19(14-17-7-8-18-14)12-6-1-2-9-20-12/h3-5,12H,1-2,6-9H2,(H,17,18) |
InChI 键 |
NYQGJEQCYOJBPV-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)N(C2=C(C=CC=C2Cl)Cl)C3=NCCN3 |
规范 SMILES |
C1CCOC(C1)N(C2=C(C=CC=C2Cl)Cl)C3=NCCN3 |
外观 |
Solid powder |
Key on ui other cas no. |
72467-44-8 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2-(N-(2,6-dichlorophenyl)-N-(2-tetrahydropyranil)amino)-2-imidazoline LR 99853 LR-99853 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















